molecular formula C5H8O B7818958 (S)-4-Pentyn-2-OL CAS No. 81939-73-3

(S)-4-Pentyn-2-OL

Cat. No.: B7818958
CAS No.: 81939-73-3
M. Wt: 84.12 g/mol
InChI Key: JTHLRRZARWSHBE-YFKPBYRVSA-N
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Description

(S)-4-Pentyn-2-OL is an organic compound with the molecular formula C5H8O. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom that is part of a pentynyl chain. The (S)-enantiomer refers to the specific spatial arrangement of the atoms around the chiral center, which in this case, is the second carbon atom in the chain.

Preparation Methods

Synthetic Routes and Reaction Conditions: (S)-4-Pentyn-2-OL can be synthesized through various methods. One common approach involves the enantioselective reduction of 4-pentyn-2-one using chiral catalysts. This method ensures the production of the (S)-enantiomer with high enantiomeric excess. The reaction typically employs hydrogen gas in the presence of a chiral catalyst such as a chiral phosphine ligand complexed with a transition metal like rhodium or ruthenium.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale catalytic hydrogenation reactors. The process is optimized for high yield and purity, often incorporating continuous flow systems to maintain consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions: (S)-4-Pentyn-2-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 4-pentyn-2-one.

    Reduction: The triple bond in the pentynyl chain can be reduced to form (S)-4-penten-2-OL or (S)-4-pentanol, depending on the reaction conditions.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium or nickel catalyst is commonly used for the reduction of the triple bond.

    Substitution: Reagents such as tosyl chloride (TsCl) in the presence of a base can be used to convert the hydroxyl group into a tosylate, which can then undergo nucleophilic substitution.

Major Products:

    Oxidation: 4-Pentyn-2-one

    Reduction: (S)-4-Penten-2-OL, (S)-4-Pentanol

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

(S)-4-Pentyn-2-OL has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cellular processes.

    Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of chiral drugs, which can have improved efficacy and reduced side effects compared to their racemic counterparts.

    Industry: this compound is used in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of (S)-4-Pentyn-2-OL depends on its specific application. In chemical reactions, its reactivity is primarily influenced by the presence of the hydroxyl group and the triple bond. These functional groups can participate in various chemical transformations, enabling the compound to act as a versatile intermediate in organic synthesis.

In biological systems, the compound’s chiral nature can lead to specific interactions with enzymes and receptors, potentially influencing their activity. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific biological context.

Comparison with Similar Compounds

(S)-4-Pentyn-2-OL can be compared with other similar compounds, such as:

    ®-4-Pentyn-2-OL: The enantiomer of this compound, which has the opposite spatial arrangement around the chiral center.

    4-Pentyn-2-one: The oxidized form of this compound, lacking the hydroxyl group.

    (S)-4-Penten-2-OL: The reduced form of this compound, where the triple bond is converted to a double bond.

    (S)-4-Pentanol: The fully reduced form of this compound, where the triple bond is converted to a single bond.

The uniqueness of this compound lies in its specific combination of functional groups and its chiral nature, which can impart distinct reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

(2S)-pent-4-yn-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O/c1-3-4-5(2)6/h1,5-6H,4H2,2H3/t5-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTHLRRZARWSHBE-YFKPBYRVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC#C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CC#C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

84.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81939-73-3
Record name 4-Pentyn-2-ol, (2S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081939733
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-PENTYN-2-OL, (2S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q1E6R2D4EZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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